2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI)
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Overview
Description
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) is an organic compound characterized by the presence of a propenoic acid moiety linked to a pyridinylthio group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) typically involves the reaction of 2-pyridinethiol with methyl 2-bromoacrylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-pyridinethiol attacks the electrophilic carbon of the bromoacrylate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the pyridinylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond and forming the corresponding saturated ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) involves its interaction with specific molecular targets. The pyridinylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-[3-nitro-4-(2-pyridinylthio)phenyl]-
- 2-Propenoic acid, 3,3-bis(phenylthio)-, 1-(2-pyridinylthio)propyl ester
- Methyl 2-cyano-3-(2-pyridinylthio)-2-propenoate
Uniqueness
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a propenoic acid moiety with a pyridinylthio group and a methyl ester makes it a versatile compound for various applications.
Properties
CAS No. |
121307-84-4 |
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Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
methyl (Z)-3-pyridin-2-ylsulfanylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)5-7-13-8-4-2-3-6-10-8/h2-7H,1H3/b7-5- |
InChI Key |
XYBZQOULCIMOHG-ALCCZGGFSA-N |
SMILES |
COC(=O)C=CSC1=CC=CC=N1 |
Isomeric SMILES |
COC(=O)/C=C\SC1=CC=CC=N1 |
Canonical SMILES |
COC(=O)C=CSC1=CC=CC=N1 |
Synonyms |
2-Propenoicacid,3-(2-pyridinylthio)-,methylester,(Z)-(9CI) |
Origin of Product |
United States |
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